N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal
Overview
Description
Calpain Inhibitor VI is a potent and reversible inhibitor of calpain, a family of calcium-dependent cysteine proteases. Calpain plays a crucial role in various cellular processes, including signal transduction, cell motility, and apoptosis. The inhibition of calpain has been explored for therapeutic purposes, particularly in neurodegenerative diseases and other pathological conditions where calpain activity is dysregulated .
Mechanism of Action
Target of Action
The primary target of N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play essential roles in various biological processes, including respiration, pH homeostasis, and electrolyte secretion .
Biochemical Pathways
The compound’s interaction with Carbonic anhydrase 2 could affect several biochemical pathways. For instance, it might influence the regulation of pH and electrolyte balance in the body . .
Result of Action
Given its target, it might influence processes regulated by Carbonic anhydrase 2, potentially leading to changes at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calpain Inhibitor VI involves several steps, including the formation of peptide aldehydes. The process typically starts with the protection of amino groups, followed by coupling reactions to form the peptide backbone.
Industrial Production Methods: Industrial production of Calpain Inhibitor VI follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Calpain Inhibitor VI undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity and specificity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Calpain Inhibitor VI include protecting agents, coupling reagents, and oxidizing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are peptide aldehydes with enhanced inhibitory activity against calpain. These products are characterized by their ability to bind to the active site of calpain and inhibit its proteolytic activity .
Scientific Research Applications
Calpain Inhibitor VI has been extensively studied for its potential therapeutic applications. In neurodegenerative diseases, it has shown promise in preventing calpain-mediated neuronal cell death. It is also being explored for its role in reducing inflammation and fibrosis in various pathological conditions .
In the field of cancer research, Calpain Inhibitor VI has been investigated for its ability to inhibit tumor growth and metastasis by targeting calpain activity in cancer cells. Additionally, it has applications in studying the role of calpain in cellular processes such as autophagy and apoptosis .
Comparison with Similar Compounds
Calpain Inhibitor VI is unique in its ability to selectively inhibit calpain without significantly affecting other cysteine proteases. Similar compounds include Calpain Inhibitor I, Calpain Inhibitor II, and E64d. These inhibitors also target calpain but differ in their chemical structure and specificity .
List of Similar Compounds:- Calpain Inhibitor I
- Calpain Inhibitor II
- E64d
- MDL-28170
- SNJ-1945
Each of these compounds has unique properties and applications, but Calpain Inhibitor VI stands out for its potent and reversible inhibition of calpain .
Properties
IUPAC Name |
(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJWUIDLGZAXID-HOCLYGCPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190274-53-4 | |
Record name | N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190274534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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